molecular formula C19H21N3O2 B2506797 1-(4-methylphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea CAS No. 954610-09-4

1-(4-methylphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea

Cat. No.: B2506797
CAS No.: 954610-09-4
M. Wt: 323.396
InChI Key: HYYVLTYKIYGVOI-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea is a chemical compound with the molecular formula C19H21N3O2 and a molecular weight of 323.39 g/mol . This urea derivative features a pyrrolidinone scaffold, a structure present in compounds with a range of investigated biological activities . While specific pharmacological data for this exact molecule is limited, its core structure is related to peptidomimetic compounds that have been identified as potent inhibitors in computational studies targeting bacterial enzymes, suggesting potential as a starting point for antimicrobial research . The presence of the 5-oxo-1-phenylpyrrolidine moiety is a key structural feature of interest in medicinal chemistry. This product is provided for research purposes, such as in vitro screening, hit-to-lead optimization, and chemical biology studies. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(4-methylphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-14-7-9-16(10-8-14)21-19(24)20-12-15-11-18(23)22(13-15)17-5-3-2-4-6-17/h2-10,15H,11-13H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYYVLTYKIYGVOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea typically involves the reaction of 4-methylphenyl isocyanate with a suitable pyrrolidinone derivative. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions (0-25°C). Catalysts like triethylamine or pyridine may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and yield. Purification methods such as recrystallization or chromatography are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the urea moiety, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Challenges: Lower yields in analogs like Compound 12 suggest that bulky substituents (e.g., triazine-morpholino) may complicate synthesis .
  • Bioactivity Predictions: The trifluoromethoxy group (CAS 894018-78-1) and phenylamino moiety (CAS 894022-12-9) are likely to confer distinct pharmacological advantages over the target compound’s simpler 4-methylphenyl group .
  • Solubility Considerations : Piperazine-containing analogs (e.g., CAS 894011-21-3) highlight strategies to address poor solubility, a common issue with aromatic urea derivatives .

Biological Activity

1-(4-methylphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea is a synthetic compound belonging to the class of urea derivatives. Its unique structure, which includes a pyrrolidinone ring, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C19H21N3O2
  • Molecular Weight : 323.39 g/mol
  • CAS Number : 954610-09-4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these proteins, leading to various biological effects. Further research is needed to elucidate the precise pathways involved.

Biological Activity Overview

The biological activities of this compound include:

1. Antimicrobial Activity

  • Preliminary studies suggest that urea derivatives can exhibit antimicrobial properties. The specific interactions of this compound with bacterial cell membranes or metabolic pathways could be a focus for future research.

2. Anticancer Potential

  • Compounds with similar structures have shown promise in cancer research, particularly in inhibiting tumor growth and inducing apoptosis in cancer cells. The pyrrolidinone moiety may contribute to these effects.

3. Enzyme Inhibition

  • The compound may act as an inhibitor for various enzymes involved in metabolic processes, which could be beneficial in treating metabolic disorders.

Case Studies and Research Findings

StudyFindings
In vitro Antimicrobial Testing A study tested various urea derivatives against common bacterial strains. Results indicated that certain derivatives exhibited significant antibacterial activity, suggesting potential for further development in antimicrobial therapies.
Anticancer Activity Research on similar compounds revealed that they could inhibit the proliferation of cancer cell lines through apoptosis induction. The specific pathways activated by this compound remain to be fully characterized .
Enzyme Interaction Studies Investigations into enzyme inhibition showed that urea derivatives can effectively bind to active sites of target enzymes, leading to reduced enzymatic activity. This interaction could provide insights into the compound's therapeutic applications.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 1-(4-methylphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea, and how are intermediates characterized?

  • Methodology : Synthesis typically involves multi-step reactions:

Pyrrolidinone ring formation : Cyclization of precursors (e.g., γ-lactam derivatives) under acidic/basic conditions.

Functionalization : Coupling of the 4-methylphenyl group via nucleophilic substitution or amidation.

Urea linkage : Reaction of an isocyanate with a pyrrolidinylmethyl amine intermediate.

  • Key techniques : Thin-layer chromatography (TLC) monitors reaction progress, while NMR (¹H/¹³C) and mass spectrometry (MS) confirm intermediate structures .

Q. Which analytical techniques are essential for verifying the compound’s purity and structural integrity?

  • HPLC : Quantifies purity (>95% typically required for pharmacological studies).
  • Spectroscopy :

  • NMR : Assigns proton environments (e.g., urea NH signals at δ 6.5–7.5 ppm; pyrrolidinone carbonyl at ~170 ppm in ¹³C NMR).
  • FT-IR : Validates urea C=O stretches (~1640–1680 cm⁻¹) and pyrrolidinone carbonyl (~1720 cm⁻¹).
  • X-ray crystallography : Resolves 3D conformation (using SHELXL for refinement) .

Q. How do reaction conditions (e.g., solvent, temperature) influence yield during synthesis?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance urea coupling efficiency.
  • Temperature control : Low temperatures (0–5°C) minimize side reactions during isocyanate activation.
  • Catalysts : Triethylamine or DBU improves urea bond formation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Data triangulation :

Assay standardization : Compare IC₅₀ values across consistent cell lines (e.g., HEK293 vs. HeLa).

Metabolic stability : Use liver microsome assays to assess if discrepancies arise from rapid degradation.

Structural analogs : Compare with derivatives (e.g., fluorophenyl vs. methoxyphenyl substitutions) to isolate activity drivers .

Q. How can computational modeling predict binding interactions with biological targets (e.g., kinases)?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to simulate interactions with ATP-binding pockets.
  • MD simulations : Analyze stability of ligand-protein complexes (e.g., GROMACS for 100-ns trajectories).
  • SAR analysis : Correlate substituent effects (e.g., methyl group hydrophobicity) with affinity .

Q. What mechanistic insights explain the compound’s instability under acidic conditions?

  • Degradation pathways : Hydrolysis of the urea bond (pH < 3) generates aryl amines and carbonyl byproducts.
  • Stabilization methods :

  • Lyophilization : Formulate as a lyophilized powder to reduce aqueous degradation.
  • Prodrug design : Mask the urea moiety with enzymatically cleavable groups (e.g., ester prodrugs) .

Q. How do crystallographic data (e.g., torsion angles) inform conformational stability?

  • ORTEP analysis : Resolve torsional strain (e.g., dihedral angles between pyrrolidinone and urea groups).
  • SHELXL refinement : Optimize H-bonding networks (e.g., urea NH···O=C interactions) to validate solid-state stability .

Key Notes

  • Structural analogs : Cross-referenced with PubChem data and peer-reviewed synthesis protocols.
  • Method rigor : Emphasis on reproducibility (e.g., reaction condition details, analytical validation).

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